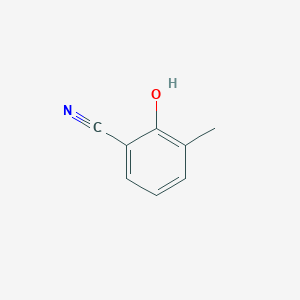

2-Hydroxy-3-methylbenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJBGZJJPIHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559713 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-71-4 | |

| Record name | 2-Hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Syntheses of 2-Hydroxy-3-methylbenzonitrile

The efficient construction of the this compound scaffold can be achieved through several strategic approaches, primarily involving the introduction of the nitrile functionality onto a pre-existing phenolic structure or through the transformation of other functional groups.

A prominent strategy for the synthesis of aromatic nitriles involves the palladium-catalyzed cyanation of aryl halides. This approach can be applied to the synthesis of this compound starting from a halogenated derivative of o-cresol (B1677501), such as 2-bromo-6-methylphenol. The reaction, often a variant of the Rosenmund-von Braun reaction, typically employs a palladium catalyst and a cyanide source. To mitigate the high toxicity of traditional cyanide reagents like KCN or NaCN, modern methods often utilize less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org

The general transformation can be depicted as follows:

2-Bromo-6-methylphenol + Cyanide Source --(Pd catalyst)--> this compound

The selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields. A ligand-free approach using Pd(OAc)₂ with K₄[Fe(CN)₆] has been shown to be effective for the cyanation of various aryl bromides. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

This method's primary advantage is the direct installation of the nitrile group, though it requires the prior synthesis of the halogenated precursor.

An alternative and widely used method for preparing nitriles is the dehydration of aldoximes, which are readily formed from the corresponding aldehydes. nih.gov For this compound, the synthesis would commence with 2-hydroxy-3-methylbenzaldehyde (B1203309). This aldehyde can be synthesized from o-cresol via electrophilic aromatic substitution reactions such as the Reimer-Tiemann or Duff reaction.

The two-step sequence is as follows:

Oxime Formation: 2-hydroxy-3-methylbenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-hydroxy-3-methylbenzaldoxime.

Dehydration: The resulting aldoxime is then dehydrated to yield the target nitrile. A variety of dehydrating agents can be employed, ranging from acetic anhydride (B1165640) to more modern catalytic systems.

Table 2: Common Dehydrating Agents for Aldoxime to Nitrile Conversion

This pathway is advantageous due to the accessibility of the starting aldehyde and the often mild conditions required for the transformations, making it a versatile laboratory-scale synthesis.

Evaluating the environmental impact and efficiency of synthetic routes is a critical aspect of modern chemical synthesis. The principles of green chemistry provide a framework for this assessment. researchgate.netrsc.org

The two primary routes to this compound can be compared using several green chemistry metrics:

Atom Economy: The synthesis via dehydration of the aldoxime generally has a higher atom economy than the palladium-catalyzed cyanation of a bromo-precursor, especially when considering the atoms from the leaving group (bromine) and ligands in the catalytic system.

Use of Hazardous Substances: The cyanation route, while having options for less toxic cyanide sources like K₄[Fe(CN)₆], still involves cyanide chemistry. nih.gov The aldoxime route avoids the direct use of cyanide salts, although hydroxylamine and some dehydrating agents have their own hazards.

Catalysis vs. Stoichiometric Reagents: The palladium-catalyzed route is catalytic in the expensive and toxic heavy metal. The aldoxime dehydration can also be performed catalytically, which is preferable to using stoichiometric dehydrating agents like acetic anhydride. nih.gov

Process Mass Intensity (PMI): The PMI, which considers the total mass of materials used per mass of product, is often lower for routes with fewer steps and less solvent-intensive workups. A one-pot conversion from the aldehyde to the nitrile would likely have a more favorable PMI.

Table 3: Green Chemistry Comparison of Synthetic Routes

Derivatization Strategies and Analogue Synthesis

The this compound core is a versatile scaffold for the synthesis of more complex molecules through reactions targeting the hydroxyl and nitrile functional groups.

The phenolic hydroxyl group is readily derivatized through O-alkylation and O-acylation reactions. These transformations are useful for installing a variety of functional groups, which can modulate the electronic and steric properties of the molecule.

O-Alkylation: This is typically achieved by treating the phenolate (B1203915) anion of this compound with an alkylating agent, such as an alkyl halide or sulfate. The choice of solvent can be critical in determining the regioselectivity between O- and C-alkylation, although for this substrate, O-alkylation is strongly favored. pharmaxchange.info

O-Acylation: The hydroxyl group can be converted to an ester by reaction with an acylating agent like an acid chloride or anhydride, usually in the presence of a base such as pyridine (B92270) or triethylamine.

Table 4: Reagents for Derivatization of the Hydroxyl Group

These derivatizations provide access to a library of analogues with modified phenolic groups.

The nitrile group is a versatile precursor to amines. The primary transformation is its reduction to a primary amine, which can then be further functionalized.

Reduction of the Nitrile: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with a Ni or Pd catalyst) or chemical reduction with hydrides like lithium aluminum hydride (LiAlH₄). pearson.com

The product, (2-hydroxy-3-methylphenyl)methanamine, is a valuable building block for further synthesis.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds and synthesizing more complex amines. wikipedia.org Starting from the primary amine obtained from nitrile reduction, one can perform a reductive amination with an aldehyde or ketone to produce secondary or tertiary amines. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ. organic-chemistry.org

(2-hydroxy-3-methylphenyl)methanamine + Aldehyde/Ketone --(Reducing Agent)--> N-Alkyl-(2-hydroxy-3-methylphenyl)methanamine

Common reducing agents for this one-pot reaction include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). pearson.com This strategy allows for the introduction of a wide variety of substituents onto the nitrogen atom, leading to a diverse range of complex benzonitrile (B105546) derivatives.

Table 5: Formation of Complex Amines from this compound

Through these derivatization strategies, the core structure of this compound can be elaborated into a vast array of more complex molecules with potential applications in various fields of chemical research.

Table of Mentioned Compounds

Condensation Reactions for Scaffold Expansion

Condensation reactions involving this compound serve as a powerful tool for constructing complex molecular architectures and expanding the foundational scaffold. These reactions typically involve the reaction of the phenolic hydroxyl group or an activated position on the aromatic ring with a suitable electrophile, leading to the formation of larger, more elaborate heterocyclic systems.

A notable example is the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. researchgate.net While this compound itself lacks a carbonyl group, it can be chemically converted to the corresponding aldehyde, 2-hydroxy-3-methylbenzaldehyde. This aldehyde derivative can then participate in Knoevenagel condensations with active methylene compounds like malononitrile. nih.govnih.govchemrxiv.org The resulting product serves as a versatile intermediate for the synthesis of various heterocyclic compounds, including pyranopyrimidines, which are of significant interest in medicinal chemistry. nih.gov

The general mechanism for such multicomponent reactions involves the initial condensation of the aldehyde with the active methylene compound, catalyzed by a base. The intermediate formed then undergoes cyclization with another component, such as barbituric acid or thiazolo[3,2-a]pyrimidin-5-one, to yield complex heterocyclic structures. nih.gov The choice of reactants and reaction conditions allows for the synthesis of a diverse library of compounds with varied substitution patterns.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these strategies offer a direct path to complex derivatives that would be difficult to access through other means. The two primary strategies applicable are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org To apply this to this compound, the molecule must first be converted into a suitable coupling partner, typically an aryl halide or triflate. The phenolic hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed reactions. This derivative can then be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new substituents onto the aromatic ring. organic-chemistry.org

The catalytic cycle for the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide or carbon-triflate bond of the derivatized this compound. libretexts.orgyonedalabs.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgrug.nl Similar to the Suzuki coupling, a derivative of this compound, such as the corresponding aryl triflate, is required. This derivative can then be coupled with a wide variety of primary or secondary amines to synthesize novel aryl amine derivatives. organic-chemistry.orgacsgcipr.org The reaction is known for its broad substrate scope and functional group tolerance. youtube.com The mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.org

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways and Mechanisms

The oxidation of this compound can proceed through several pathways, primarily involving the phenolic hydroxyl group and the methyl substituent. Phenolic compounds are susceptible to oxidation, often catalyzed by metal ions or enzymes, to form phenoxy radicals as key intermediates. wikipedia.orgacs.org

The oxidation process typically begins with a one-electron transfer from the phenol (B47542) to the oxidizing agent, forming a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. These radicals can then undergo several reactions:

Dimerization: Two phenoxy radicals can couple to form C-C or C-O linked biphenyl (B1667301) derivatives. wikipedia.org

Further Oxidation: The phenoxy radical can be further oxidized to form quinone-type structures. For ortho-cresol derivatives like this compound, this can lead to the formation of methyl-substituted benzoquinones. nih.govwikipedia.org

Ring Opening: Under more aggressive oxidative conditions, such as with strong oxidizing agents like ozone or hydroxyl radicals, the aromatic ring can be cleaved, leading to the formation of smaller, aliphatic carboxylic acids. researchgate.net

The methyl group on the ring can also be oxidized, typically under harsher conditions, to a carboxylic acid, yielding 2-cyano-3-hydroxybenzoic acid.

The specific products formed depend heavily on the oxidant used and the reaction conditions. For example, oxidation with manganese(IV) oxide has been shown to convert phenolic compounds into quinones or, with more extensive oxidation, to carbon dioxide. mdpi.comnih.gov Atmospheric oxidation initiated by hydroxyl radicals can lead to the formation of highly oxygenated products like dihydroxy and trihydroxy toluenes. copernicus.org

Nitrile Hydrolysis to Carboxylic Acids

The nitrile group (-C≡N) of this compound can be hydrolyzed to a carboxylic acid (-COOH), yielding 2-hydroxy-3-methylbenzoic acid. This transformation is a cornerstone reaction in organic chemistry and can be effectively catalyzed by either acid or base. libretexts.orgchemistrysteps.com In both cases, the reaction proceeds via an amide intermediate. academyart.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.comorganicchemistrytutor.com The resulting protonated amide undergoes further hydrolysis to the carboxylic acid and an ammonium (B1175870) ion. academyart.edu

The sequence of steps is as follows:

Protonation of the nitrile nitrogen. lumenlearning.com

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form an imidic acid tautomer.

Tautomerization to form an amide intermediate.

Protonation of the amide carbonyl, followed by nucleophilic attack by water.

Elimination of ammonia (B1221849) (which is protonated to ammonium) to yield the carboxylic acid. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a potent nucleophile and directly attacks the electrophilic nitrile carbon. chemistrysteps.comacademyart.edu This process does not require prior activation of the nitrile group. The reaction initially produces a carboxylate salt, which must be acidified in a separate workup step to yield the final carboxylic acid.

The mechanistic steps are:

Nucleophilic addition of a hydroxide ion to the nitrile carbon.

Protonation of the resulting anion by water to form an imidic acid.

Tautomerization to the amide.

Hydroxide-mediated hydrolysis of the amide to a carboxylate salt and ammonia.

Protonation of the carboxylate salt in an acidic workup to form the carboxylic acid.

| Condition | Catalyst/Reagent | Intermediate | Initial Product | Final Product (after workup) |

|---|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl) in water | Protonated Nitrile, Amide | Carboxylic Acid and Ammonium Salt | 2-Hydroxy-3-methylbenzoic acid |

| Basic | Strong base (e.g., NaOH, KOH) in water | Imidic Acid, Amide | Carboxylate Salt and Ammonia | 2-Hydroxy-3-methylbenzoic acid |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Derivatization

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In an SNAr reaction, a nucleophile replaces a leaving group on the aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) positioned ortho or para to the leaving group (typically a halide). These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

The native structure of this compound is not strongly activated for SNAr reactions. However, derivatives of this compound, particularly those containing additional electron-withdrawing groups like a nitro group, can readily undergo SNAr. For instance, if a nitro group were introduced at the 5-position and a halogen at the 4- or 6-position, the resulting compound would be highly susceptible to nucleophilic attack at the carbon bearing the halogen.

The general mechanism involves:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The negative charge is delocalized onto the electron-withdrawing groups.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

This strategy allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of complex derivatives. rsc.orgnih.gov

Advanced Purification and Stereoisomer Separation Techniques

Purification:

The purification of this compound and its derivatives relies on standard laboratory techniques. Crude products can be purified by methods such as:

Recrystallization: This is a common method for purifying solid compounds. An appropriate solvent is chosen in which the compound is soluble at high temperatures but less soluble at low temperatures, while impurities remain soluble or are insoluble at high temperatures.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a highly effective method for separating the desired compound from byproducts and unreacted starting materials based on differences in polarity. For more volatile compounds, gas chromatography can be used. High-performance liquid chromatography (HPLC) is used for high-purity separations, particularly for non-volatile compounds like the carboxylic acid derivative. sielc.com

Distillation: For liquid derivatives, vacuum distillation can be used for purification, especially for removing non-volatile impurities. researchgate.net

Adsorption: Specific impurities, such as unsaturated nitriles, can be removed by passing the compound through adsorbent beds. google.com

Stereoisomer Separation:

While this compound itself is achiral, many of its synthetic derivatives, particularly those resulting from reactions that create new stereocenters, may be formed as racemic mixtures of enantiomers. The separation of these enantiomers is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities.

Advanced techniques for separating stereoisomers include:

Chiral Chromatography: This is the most direct method and involves using a chiral stationary phase (CSP) in either HPLC or gas chromatography. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Diastereomeric Derivatization: This indirect method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., boiling points, solubility, chromatographic behavior), they can be separated by standard techniques like recrystallization or achiral chromatography. nih.gov After separation, the chiral auxiliary is removed to yield the pure enantiomers. For example, a racemic carboxylic acid derived from this compound could be esterified with a chiral alcohol (like (S)-(+)-3-methyl-2-butanol) to form diastereomeric esters, which can then be separated chromatographically. nih.gov

Chromatographic Methodologies (e.g., Column, Chiral HPLC)

The purification of organic compounds like this compound typically involves chromatographic techniques to separate the target molecule from impurities.

Column Chromatography: This is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. For a substituted benzonitrile, a common approach would involve silica gel as the stationary phase and a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) mixture) as the mobile phase. The separation is driven by the polarity of the molecules; more polar compounds will have a stronger interaction with the silica and elute later. However, specific details such as the exact solvent ratio, column dimensions, and loading capacity for this compound are not available in published literature.

Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is not a chiral molecule, the application of chiral HPLC for its separation into enantiomers is not relevant. Chiral HPLC is a specialized technique used to separate molecules that are non-superimposable mirror images of each other (enantiomers) sorbtech.com. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times phenomenex.com. Common CSPs are based on polysaccharides, proteins, or cyclodextrins phenomenex.comsigmaaldrich.com. While this technique is crucial for the analysis and purification of chiral pharmaceuticals and other fine chemicals, it does not apply to the achiral structure of this compound.

Due to the absence of specific experimental data, a data table for chromatographic methodologies cannot be generated.

Recrystallization and Crystallization Protocols

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while impurities would either be insoluble at high temperatures or remain soluble at low temperatures.

The selection of an appropriate solvent system is critical and is determined empirically for each specific compound. Common solvents for the recrystallization of moderately polar organic compounds include ethanol, methanol, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or water/ethanol reddit.com. The general procedure involves dissolving the crude compound in a minimum amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly, which induces the formation of crystals of the purified compound.

For this compound, while it is expected that such protocols would be effective, specific details regarding the optimal solvent or solvent mixture, the concentration of the solution, and the ideal cooling profile are not documented in the scientific literature. The development of a specific crystallization protocol would require experimental investigation to determine these parameters.

Without published experimental results, a data table detailing specific recrystallization protocols for this compound cannot be provided.

Spectroscopic and Crystallographic Elucidation of Molecular Structure

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. By probing the interaction of electromagnetic radiation with the molecule, methods such as vibrational, electronic, and nuclear magnetic resonance spectroscopy provide detailed insights into bond vibrations, electronic transitions, and the chemical environment of individual atoms.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. These complementary methods measure the vibrational modes of a molecule, which are characteristic of specific bonds and structural motifs.

In 2-Hydroxy-3-methylbenzonitrile, the key functional groups—hydroxyl (-OH), nitrile (-C≡N), methyl (-CH₃), and the substituted benzene (B151609) ring—give rise to distinct vibrational frequencies. The analysis of these frequencies allows for unambiguous confirmation of the molecule's composition.

Hydroxyl (-OH) Group: The O-H stretching vibration is typically observed as a broad, strong band in the FT-IR spectrum, generally in the region of 3200-3600 cm⁻¹. The broadening is indicative of hydrogen bonding. The in-plane O-H bending vibration appears around 1400 cm⁻¹.

Nitrile (-C≡N) Group: The nitrile group presents a very characteristic, sharp, and strong absorption in the FT-IR spectrum in the range of 2220-2260 cm⁻¹. This band is often weaker in the Raman spectrum. The position of this band can be influenced by the electronic effects of other substituents on the ring.

Methyl (-CH₃) Group: The methyl group is identified by its C-H stretching vibrations (symmetric and asymmetric) typically found between 2850 and 3000 cm⁻¹. Bending vibrations (scissoring and rocking) appear in the 1375-1450 cm⁻¹ region.

Aromatic Ring: The benzene ring exhibits several characteristic vibrations. C-H stretching modes are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring (1,2,3-trisubstituted) influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

While a complete experimental vibrational analysis for this compound is not widely published, data from analogous compounds and computational studies provide a reliable basis for assignments. Density Functional Theory (DFT) calculations are often employed to compute theoretical vibrational frequencies, which, when scaled, show good agreement with experimental data.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description | Spectroscopy Method |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Stretching of the hydroxyl group bond, often broadened by H-bonding. | FT-IR (Strong) |

| Aromatic C-H stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. | FT-IR/Raman (Medium) |

| Aliphatic C-H stretch | 2850 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. | FT-IR/Raman (Medium) |

| C≡N stretch | 2220 - 2260 | Stretching of the carbon-nitrogen triple bond. A highly characteristic peak. | FT-IR (Strong, Sharp) |

| Aromatic C=C stretch | 1450 - 1600 | In-plane stretching of the carbon-carbon bonds within the benzene ring. | FT-IR/Raman (Variable) |

| O-H bend | ~1400 | In-plane bending of the hydroxyl group. | FT-IR (Medium) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound, the primary electronic transitions involve π electrons of the aromatic system and n (non-bonding) electrons from the oxygen and nitrogen atoms.

The benzene ring is a classic chromophore. The presence of substituents—the hydroxyl group (an auxochrome with lone pairs, n electrons) and the nitrile group (a chromophore with π electrons)—modifies the electronic structure and shifts the absorption maxima, typically to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The expected transitions for this compound are:

π → π* transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic ring and nitrile group. The conjugation of the nitrile group with the ring and the electron-donating effect of the hydroxyl group influence the energy of these transitions.

n → π* transitions: These lower-intensity absorptions involve the promotion of a non-bonding electron from the oxygen of the hydroxyl group or the nitrogen of the nitrile group to a π* anti-bonding orbital of the aromatic ring. These transitions are often submerged by the more intense π → π* bands.

The UV-Vis spectrum is sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. For phenolic compounds, the pH of the solution can also significantly alter the spectrum, as deprotonation of the hydroxyl group to form a phenoxide ion enhances its electron-donating ability, causing a pronounced bathochromic shift.

| Transition Type | Expected λmax Range (nm) | Description | Relative Intensity |

|---|---|---|---|

| π → π | 200 - 240 | Associated with the primary electronic transitions of the substituted aromatic ring. | High |

| π → π | 260 - 290 | "Benzenoid" band, shows vibrational fine structure in non-polar solvents. Its intensity is increased by substituents. | Low to Medium |

| n → π | > 290 | Transition of non-bonding electrons from O or N atoms. Often appears as a shoulder on the main π → π band. | Low |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise connectivity of a molecule. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, number, and connectivity of hydrogen and carbon atoms, respectively.

For this compound, the expected NMR signals are:

¹H NMR Spectrum:

-OH Proton: A singlet, typically in the range of 5-8 ppm. Its chemical shift is concentration and solvent-dependent, and the peak may be broad.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (6.5-8.0 ppm). They will exhibit spin-spin coupling, resulting in a complex splitting pattern (e.g., a triplet and two doublets or variations thereof) that can be used to confirm the 1,2,3-substitution pattern.

-CH₃ Protons: A singlet corresponding to the three equivalent methyl protons, typically appearing in the upfield region of 2.0-2.5 ppm.

¹³C NMR Spectrum:

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, typically in the range of 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be the most downfield shifted, while the carbon attached to the nitrile group (C-CN) will also be significantly downfield.

Nitrile Carbon (-C≡N): A characteristic signal in the range of 115-125 ppm. This peak is often of lower intensity due to its long relaxation time.

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm.

Analysis of data from the closely related compound 2-hydroxy-3-methylbenzaldehyde (B1203309) provides a strong basis for predicting the ¹H NMR chemical shifts.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| -OH | ¹H | 5.0 - 8.0 | Singlet (broad) | Shift is dependent on solvent and concentration. |

| Aromatic-H | ¹H | 6.8 - 7.5 | Multiplet | Pattern reveals substitution and connectivity. |

| -CH₃ | ¹H | 2.0 - 2.5 | Singlet | Three equivalent protons. |

| C-OH | ¹³C | 150 - 160 | - | Most deshielded aromatic carbon. |

| Aromatic-C | ¹³C | 115 - 140 | - | Includes carbons attached to H, CH₃, and CN. |

| -C≡N | ¹³C | 115 - 125 | - | Characteristic nitrile carbon signal. |

| -CH₃ | ¹³C | 15 - 25 | - | Shielded aliphatic carbon. |

Crystallographic Studies and Solid-State Structure Determination

While spectroscopic methods define molecular structure, X-ray crystallography provides an exact picture of the arrangement of atoms in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular forces that govern crystal packing.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By irradiating a single crystal with X-rays, a diffraction pattern is produced that is dependent on the arrangement of atoms within the crystal lattice. Analysis of this pattern allows for the calculation of the precise coordinates of each atom in the unit cell.

For this compound, a single-crystal X-ray analysis would provide:

Confirmation of Connectivity: Absolute confirmation of the atomic connectivity determined by NMR.

Precise Molecular Geometry: Accurate measurements of all bond lengths (e.g., C-C, C-O, C-N, C≡N) and bond angles, providing insight into the effects of substituents on the aromatic ring's geometry.

Conformation: The dihedral angle between the plane of the benzene ring and the substituents, revealing any steric strain.

Crystal Packing: The arrangement of molecules relative to one another in the crystal lattice, which is dictated by intermolecular forces.

The crystal packing of this compound is expected to be dominated by a combination of strong hydrogen bonds and weaker π-π stacking interactions. These non-covalent interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the nitrile nitrogen atom is a potential hydrogen bond acceptor. This allows for several possible interactions:

Intramolecular Hydrogen Bonding: A hydrogen bond could form between the hydroxyl proton and the nitrogen of the adjacent nitrile group, creating a stable six-membered ring. This is a common motif in ortho-substituted phenols.

Intermolecular Hydrogen Bonding: Molecules can link to each other through O-H···N or O-H···O hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a proton to the nitrile nitrogen of a neighboring molecule, forming chains or dimers. This is a powerful interaction that often directs the primary crystal packing arrangement.

π-π Stacking: The aromatic rings of the benzonitrile (B105546) molecules can interact through π-π stacking. These interactions, driven by electrostatic and dispersion forces, typically result in offset or T-shaped arrangements of the rings rather than a direct face-to-face stacking to minimize electrostatic repulsion. These interactions act as a secondary organizing force, helping to stabilize the three-dimensional crystal lattice.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions would ultimately define the final, most thermodynamically stable crystal structure of this compound.

Conformational Analysis in the Solid State

There is currently no publicly available literature detailing the conformational analysis of this compound in the solid state. Techniques such as single-crystal X-ray diffraction or solid-state NMR spectroscopy are essential for elucidating the precise three-dimensional arrangement of molecules in a crystal lattice, including bond lengths, bond angles, and torsion angles. Such studies would also reveal the presence of any conformational polymorphism, where the compound might exist in different crystalline forms with distinct molecular conformations. Without experimental data, a detailed discussion on the solid-state conformation of this specific compound is not possible.

Determination of Absolute Stereochemistry in Chiral Derivatives

Information regarding the synthesis and stereochemical analysis of chiral derivatives of this compound is not available in the surveyed scientific literature. The determination of absolute stereochemistry is crucial for chiral molecules and is typically accomplished using techniques such as X-ray crystallography of a single crystal containing the chiral molecule, or through chiroptical spectroscopy methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), often in conjunction with quantum chemical calculations. As no studies on chiral derivatives of this compound have been reported, no data on the determination of their absolute stereochemistry can be presented.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to elucidate the fundamental properties of 2-Hydroxy-3-methylbenzonitrile. These methods allow for a detailed understanding of its geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons within it (electronic structure). For a molecule like this compound, a common approach involves using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311G(d,p). This combination has been shown to provide a good balance between accuracy and computational cost for similar organic molecules nih.gov.

The geometry optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of this compound to find the lowest energy conformation. The optimized geometry provides crucial information about the molecule's shape and steric properties.

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity nih.gov. For a related compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO was found to be localized over the phenol (B47542) ring, while the LUMO was distributed across the cyanobenzene moiety, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively nih.gov. A similar distribution would be expected for this compound.

Table 1: Representative Optimized Geometrical Parameters of a Substituted Benzonitrile (B105546) Derivative Calculated by DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - | - |

| C-CN | 1.45 | - | - |

| C≡N | 1.15 | - | - |

| C-O | 1.36 | - | - |

| O-H | 0.96 | - | - |

| C-C-C (aromatic) | - | 118 - 121 | - |

| C-C-CN | - | 120 | - |

| C-C-O | - | 120 | - |

| H-O-C | - | 109 | - |

| C-C-C-C (aromatic) | - | - | 0 |

Note: This table presents typical values for a substituted benzonitrile derivative and is intended to be representative of the type of data obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density and the hybridization of atomic orbitals within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as delocalization or hyperconjugation, contribute to the stability of the molecule. For instance, the interaction between a lone pair on the oxygen atom of the hydroxyl group and the antibonding π* orbitals of the benzene (B151609) ring can be evaluated. The energy of this interaction provides a measure of the electron delocalization from the hydroxyl group to the ring. Similarly, interactions involving the nitrile group can be analyzed to understand its electronic effects.

NBO analysis also provides information about the hybridization of each atom. For example, it can confirm the sp2 hybridization of the carbon atoms in the benzene ring and the sp hybridization of the carbon and nitrogen atoms in the nitrile group. Deviations from ideal hybridization can reveal details about bond strain and electronic effects.

Table 2: Illustrative NBO Analysis Results for Donor-Acceptor Interactions in a Phenolic Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O | π(C-C) | 5.2 |

| π(C=C) | π(C=C) | 20.1 |

| σ(C-H) | σ*(C-C) | 2.5 |

Note: E(2) is the stabilization energy associated with the donor-acceptor interaction. This table provides hypothetical data to illustrate the type of information obtained from an NBO analysis.

Prediction of Spectroscopic Properties (IR, Raman, UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties of this compound.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The results can be used to assign the peaks in experimental IR and Raman spectra. For example, the characteristic stretching frequencies of the O-H, C≡N, and C-H bonds can be predicted with good accuracy. Theoretical calculations on similar molecules like 4-chloro 2-methyl benzonitrile have shown a good correlation between calculated and experimental vibrational frequencies ijtsrd.com.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be correlated with the absorption bands observed in the experimental UV-Vis spectrum. This analysis helps in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts, after appropriate scaling, can be compared with experimental NMR data to aid in the structural elucidation and assignment of signals.

Table 3: Representative Predicted Spectroscopic Data for a Hydroxymethylbenzonitrile Derivative

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(O-H) | ~3600 cm⁻¹ |

| ν(C≡N) | ~2230 cm⁻¹ | |

| ν(C=C) | ~1600 cm⁻¹ | |

| UV-Vis | λ_max | ~280 nm |

| ¹H NMR | δ(OH) | ~5-6 ppm |

| δ(Ar-H) | ~7-8 ppm | |

| ¹³C NMR | δ(C≡N) | ~120 ppm |

| δ(Ar-C) | ~110-150 ppm |

Note: These are approximate values based on calculations for similar structures and serve as an illustration.

Thermodynamic Property Calculations

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies and the electronic energy of the optimized geometry. Such calculations are valuable for understanding the stability and reactivity of the molecule under different temperature and pressure conditions.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques used to study the behavior of molecules over time and their interactions with other molecules, particularly biological macromolecules.

Ligand-Protein Interaction Studies with Biological Targets (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, which is typically a protein or an enzyme. This technique is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a molecule.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the binding affinity. The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For instance, the hydroxyl and nitrile groups of this compound could potentially form hydrogen bonds with polar residues in a binding pocket.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This provides insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. By analyzing the trajectory, one can observe conformational changes and calculate binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone.

Table 4: Example of Molecular Docking Results for a Small Molecule Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Enzyme X | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe345, Leu401 | Hydrophobic | ||

| Receptor Y | -7.2 | Asp98 | Hydrogen Bond |

| Val150, Ile200 | van der Waals |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring these poses based on a force field that estimates the binding affinity.

The prediction of binding modes and affinities for derivatives of this compound and similar compounds has been explored in various studies. For instance, Schiff base derivatives of related hydroxy- aromatic aldehydes have been docked against protein targets to evaluate their potential as therapeutic agents. In one such study, a Schiff base was docked with the COVID-19 main protease (PDB ID: 6LU7), a key enzyme in the replication of the SARS-CoV-2 virus, to assess its inhibitory potential nih.gov. The binding affinity is typically reported as a binding energy, with more negative values indicating a stronger interaction.

The binding interactions are often stabilized by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the hydroxyl (-OH) and cyano (-CN) groups are key functional groups that can participate in hydrogen bonding with amino acid residues in a protein's active site. The methyl group (-CH3) can contribute to hydrophobic interactions.

While specific docking studies for this compound are not extensively documented in publicly available literature, the general principles of molecular docking can be applied to predict its binding behavior with various protein targets. The results from such in silico studies can guide the selection of this compound for further experimental screening.

| Compound Type | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Schiff Base of a Hydroxy-Aromatic Aldehyde | COVID-19 Main Protease (6LU7) | -5.0 to -8.0 | Hydrogen bonding, π-π stacking |

| Substituted Benzonitrile Derivative | Human Gastric Cancer Protein | -5.41 | Not specified |

| Vanillylacetone Derivative | SARS-CoV-2 Main Protease (Mpro) | -6.0 to -7.0 | Hydrogen bonding |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

For organic molecules, a large hyperpolarizability is often associated with the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the hydroxyl group can act as an electron donor and the cyano group as an electron acceptor, with the benzene ring providing the π-system.

Computational studies on compounds with similar structural motifs have shown that they can possess significant NLO properties. For example, a Schiff base compound derived from 2-hydroxy-3-methylbenzaldehyde (B1203309) was predicted to have NLO properties much greater than those of urea, a standard reference material for NLO applications researchgate.net. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to calculate the dipole moment, polarizability, and hyperpolarizability.

The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is another important parameter derived from DFT calculations that correlates with NLO activity. A smaller HOMO-LUMO gap generally suggests a higher polarizability and, consequently, a larger hyperpolarizability. Studies on substituted benzonitriles, such as 3-fluoro-4-methylbenzonitrile, have demonstrated the use of DFT to calculate these properties and predict their potential as NLO materials researchgate.netorientjchem.org.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Specific value not available in abstract |

| Polarizability (α) | Specific value not available in abstract |

| First-Order Hyperpolarizability (β) | Calculations infer it to be an efficient tool for NLO applications |

| HOMO-LUMO Energy Gap | Offers evidence for intermolecular interactions |

Correlation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models and their ability to predict the properties of new or uncharacterized molecules. For this compound, this would involve comparing computationally derived data with experimental measurements.

Molecular Geometry: DFT calculations, for example using the B3LYP functional with the 6-31G(d,p) basis set, can be used to optimize the molecular geometry of this compound. The calculated bond lengths and angles can then be compared with experimental data obtained from X-ray crystallography. Studies on closely related compounds, such as a Schiff base of 2-hydroxy-3-methylbenzaldehyde, have shown that DFT can accurately reproduce the experimentally determined structure researchgate.net.

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. The comparison of theoretical and experimental vibrational frequencies helps in the assignment of the observed spectral bands to specific molecular vibrations. This has been successfully demonstrated for various substituted benzonitriles researchgate.netorientjchem.org.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculated excitation energies and oscillator strengths can be compared with the absorption maxima observed in experimental spectra. Good agreement between the theoretical and experimental spectra was found for a Schiff base derived from 2-hydroxy-3-methylbenzaldehyde researchgate.net.

The strong correlation between theoretical predictions and experimental data for structurally similar compounds suggests that computational methods can provide reliable insights into the properties of this compound.

| Property | Computational Method | Experimental Technique | Correlation |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-31G(d,p)) | X-ray Crystallography | Good agreement between calculated and experimental bond lengths and angles |

| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | FTIR, FT-Raman Spectroscopy | Good agreement after scaling of calculated frequencies |

| Electronic Absorption | TD-DFT | UV-Vis Spectroscopy | Good agreement between predicted and observed absorption maxima |

Pharmacological and Biological Activities of 2 Hydroxy 3 Methylbenzonitrile and Its Derivatives

Anticancer Potential and Mechanisms

Apoptosis Induction and Cell Cycle Modulation

Currently, there is limited specific information available in publicly accessible scientific literature detailing the apoptosis induction and cell cycle modulation activities exclusively for derivatives of 2-Hydroxy-3-methylbenzonitrile. While research on broader categories of hydroxylated benzonitrile (B105546) compounds may exist, data pertaining directly to the this compound scaffold is not extensively documented.

Anti-inflammatory and Other Therapeutic Activities

Modulation of Inflammatory Pathways

Detailed studies focusing on the modulation of inflammatory pathways by derivatives of this compound are not widely reported in the current body of scientific research. The anti-inflammatory potential of this specific class of compounds remains an area for future investigation.

Antimicrobial Properties

The antimicrobial properties of derivatives specifically synthesized from this compound have not been extensively characterized in published research. While the broader class of benzonitriles has been investigated for antimicrobial effects, specific data on derivatives from this particular parent compound is scarce.

Neuroprotective Effects

The neuroprotective effects of this compound derivatives are not a prominent subject in the available scientific literature. Consequently, there is a lack of specific research findings to report on their potential in this therapeutic area.

Mechanistic Studies of Bioactivity

Enzyme Inhibition Kinetics and Characterization

Detailed mechanistic studies, including enzyme inhibition kinetics and characterization, for derivatives of this compound are not readily found in scientific databases. This suggests that the specific interactions of these compounds with various enzymes have not yet been a major focus of published research.

Data Tables

Due to the limited availability of specific research data for the derivatives of this compound in the reviewed scientific literature, data tables summarizing detailed research findings cannot be generated at this time.

Modulation of Cellular Signaling Pathways (e.g., Oxidative Stress Pathways, Integrin Signaling)

Derivatives based on related chemical scaffolds have shown activity in modulating cellular signaling pathways, particularly those related to oxidative stress. For instance, research into O-benzyl oxime-based derivatives inspired by natural products has identified compounds that target both aldose reductase and oxidative stress. mdpi.com Specifically, certain polyhydroxy-substituted benzaldehyde fragments have been shown to be crucial for antioxidant capacity. mdpi.com The thiobarbituric acid reactive substances (TBARS) assay, a method to measure lipid peroxidation, has been used to evaluate the antioxidant effects of these related compounds. mdpi.com

Furthermore, medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has led to the identification of potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Lipoxygenases are enzymes involved in the oxidation of polyunsaturated fatty acids, leading to signaling molecules that play a role in inflammation and cell proliferation. nih.gov The ability of these related structures to inhibit such enzymes indicates a potential mechanism for modulating oxidative stress pathways. nih.gov Information regarding the direct modulation of integrin signaling pathways by this compound or its immediate derivatives is not detailed in the available research.

Receptor Binding Affinity and Selectivity

Derivatives of benzonitrile have been a key focus in the development of Selective Androgen Receptor Modulators (SARMs), with research centered on achieving high binding affinity and selectivity for the androgen receptor (AR). For example, the modification of a 4-(pyrrolidin-1-yl)benzonitrile structure led to the identification of a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative that exhibited strong AR binding affinity along with improved metabolic stability. researchgate.netnih.gov

Further structural modifications, such as altering substituents on the 5-oxopyrrolidine ring, have been pursued to enhance AR agonistic activities. nih.gov This process led to the discovery of compounds like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f), which demonstrated not only potent binding but also excellent nuclear selectivity and ideal SARM profiles in preclinical assays. researchgate.netnih.gov The binding mode of such derivatives has been confirmed through the generation of co-crystal structures with the AR, providing a detailed understanding of the molecular interactions that drive affinity and selectivity. nih.gov

Specific Therapeutic Applications: Selective Androgen Receptor Modulation (SARM) Research

The chemical scaffold of this compound has served as a foundation for the development of nonsteroidal SARMs. These compounds are designed to harness the therapeutic benefits of androgens on muscle and bone while minimizing undesirable androgenic side effects on other tissues, such as the prostate. figshare.comnih.gov

Role in Muscle Atrophy Models

A specific derivative, 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has been identified as a SARM with potential therapeutic benefits for muscle atrophy. figshare.comosti.gov In preclinical models, this compound, also referred to as LY305, demonstrated the ability to restore skeletal muscle mass in animal models of skeletal atrophy through accelerated repair. nih.gov The research highlights the anabolic activity of this derivative in muscle tissue, positioning it as a candidate for addressing muscle-wasting conditions. figshare.comnih.gov

Differentiation of Anabolic and Androgenic Effects

A primary goal in SARM development is the separation of anabolic (muscle and bone building) and androgenic (related to male sexual characteristics) effects. kjsm.org The derivative 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (LY305) exemplifies this tissue selectivity. figshare.comnih.gov It functions as an agonist in perineal muscle, demonstrating its anabolic potential, while acting as only a weak partial agonist in androgenic tissues like the prostate. nih.gov This selective action allows it to produce the desired muscle-building effects while sparing tissues that are prone to adverse androgenic stimulation. figshare.com The Hershberger assay is a standard preclinical model used to assess this differentiation, and derivatives such as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile have shown ideal SARM profiles in this assay. researchgate.netnih.gov

| Compound | Tissue | Effect | Classification |

|---|---|---|---|

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (LY305) | Perineal Muscle | Agonist | Anabolic |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (LY305) | Prostate | Weak Partial Agonist | Androgenic (spared) |

Considerations for Transdermal Delivery Systems

The development of 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile was specifically aimed at creating a SARM suitable for transdermal administration. figshare.comfigshare.com This approach offers therapeutic advantages by delivering the compound directly into circulation while minimizing first-pass metabolism in the liver. nih.gov The selection of this compound was based on the optimization of its skin absorption properties, evaluated using both in vitro and in vivo skin models. nih.gov Notably, it demonstrated permeability through human cadaver skin, supporting its potential for clinical use in a transdermal system. figshare.com A key feature of this transdermal SARM is its design for high clearance via hepatic metabolism, which limits the exposure of the parent compound in the liver. nih.gov

Applications in Organic Synthesis and Material Science

Strategic Role as an Intermediate in Complex Organic Synthesis

2-Hydroxy-3-methylbenzonitrile is recognized as a valuable organic building block for constructing more elaborate molecules. a2bchem.com The nitrile (-C≡N) and hydroxyl (-OH) groups are key functional moieties that can be transformed through a variety of chemical reactions. Nitriles are widely used as precursors for amines, carboxylic acids, and esters, making them crucial intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. asianpubs.orglookchem.com

The strategic placement of the hydroxyl and methyl groups on the aromatic ring influences the reactivity and allows for regioselective modifications. Substituted hydroxybenzonitriles are considered important starting materials for a number of valuable heterocyclic compounds that have medicinal importance. google.com For instance, the related compound 2,3-dihydroxy benzonitrile (B105546) serves as a key starting material for the synthesis of Desferrithiocin and its analogues, highlighting the role of such substituted benzonitriles in creating complex, biologically active molecules. google.com While specific, complex natural products synthesized directly from this compound are not extensively detailed in available literature, its utility as a foundational reagent in organic synthesis is well-established by its classification as a building block for creating more complex structures. lookchem.com

Development as Biochemical Probes for Enzyme and Cellular Process Studies

There is growing interest in using functionalized benzonitrile derivatives as scaffolds for biochemical probes to investigate biological systems. Although research directly employing this compound as a probe is not prominent, the structural motifs it contains are present in molecules designed for such purposes. For example, compounds with a hydroxy-methoxyphenyl moiety linked to a benzonitrile, such as 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile, have been investigated as biochemical tools to study enzyme interactions.

Furthermore, derivatives of other hydroxy-carbonitrile systems, like 2-hydroxy-4-phenylthiophene-3-carbonitrile, have been designed as antagonists for biological targets such as PD-L1. nih.govacs.org These molecules can be modified for radiolabeling, for instance with fluorine-18, to enable their use in Positron Emission Tomography (PET) imaging, a powerful technique for in vivo probing of cellular processes. nih.govacs.org The potential exists to similarly modify this compound to develop novel probes for studying enzyme activity and cellular pathways.

Potential in Catalyst Development

The structure of this compound is conducive to the synthesis of ligands for creating metal complexes, which are fundamental to catalyst development. The hydroxyl group, in conjunction with another functional group introduced nearby, can act as a chelation site for metal ions.

A common strategy involves converting the benzonitrile into a derivative that can coordinate with metals. For example, a related compound, 4-formyl-2-hydroxybenzonitrile, has been used to synthesize Schiff base ligands. niscpr.res.in These ligands, when reacted with metal salts such as those of copper (II) and zinc (II), form stable metal complexes. niscpr.res.in Similarly, derivatives of the closely related 2-hydroxy-3-methoxybenzaldehyde have been shown to form multidentate ligands that coordinate with various transition metals, including Dysprosium, Erbium, Nickel, and Vanadium. mdpi.com This demonstrates a clear pathway where this compound could be functionalized—for instance, by converting the methyl group to an aldehyde—to create sophisticated ligands capable of forming metal complexes with potential catalytic activities.

Table 1: Examples of Metal Complexes with Related Ligands This table is interactive. You can sort and filter the data.

| Ligand Precursor | Metal Ion(s) | Resulting Complex Type | Potential Application |

|---|---|---|---|

| 4-formyl-2-hydroxybenzonitrile | Cu(II), Zn(II) | Schiff Base Complex niscpr.res.in | Catalysis, Antimicrobial Agents niscpr.res.in |

Utility in the Synthesis of Advanced Materials (e.g., Dyes, Polymers)

Hydroxybenzonitrile derivatives are valuable intermediates in the production of dyes and pigments. lookchem.com The phenolic hydroxyl group makes this compound an excellent coupling component for the synthesis of azo dyes. The general method involves reacting a diazonium salt with an activated aromatic compound, such as a phenol (B47542). uclmail.net In this context, this compound can be coupled with various diazotized aromatic amines to produce a wide range of colored azo compounds. The specific color and properties of the resulting dye would be influenced by the substituents on both the diazonium salt and the benzonitrile component.

The synthesis of advanced dyes often involves multi-step reactions where intermediates like hydroxy-aldehydes are used. For example, a patented process describes the synthesis of benzotriazole dyes using 2-(2-hydroxy-5-methyl aldehyde radical)-2H-benzotriazole as a key intermediate, demonstrating the utility of such substituted phenols in creating complex dye structures. google.com Given that nitriles can be synthesized from aldehydes, this provides an indirect pathway for the application of this compound in this field. asianpubs.org While its direct incorporation into polymer backbones is not widely documented, its use as a precursor for functional dyes that could later be attached to or blended with polymeric materials is a feasible application.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The future of 2-Hydroxy-3-methylbenzonitrile synthesis lies in the development of more efficient, sustainable, and diverse methodologies. While classical approaches provide a foundation, novel strategies are being explored to enhance yield, reduce environmental impact, and allow for greater molecular diversity.

One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, such as nitrilases, could offer a green alternative to traditional chemical methods for the synthesis of cyanophenols. researchgate.netchemicalbook.com Nitrilases can catalyze the conversion of corresponding aldehydes or other precursors to the nitrile group under mild conditions, potentially leading to higher selectivity and reduced waste. researchgate.net Research in this area would involve screening for robust enzymes that can tolerate the specific substrate and reaction conditions required for this compound synthesis.

Another area of interest is the development of novel catalytic systems. For instance, the use of transition metal catalysts in C-H activation and cyanation reactions could provide a more direct and atom-economical route to the target molecule. Furthermore, photobiocatalytic strategies, which combine the selectivity of enzymes with the energy of light, could unlock new synthetic pathways. nih.gov

The table below summarizes potential novel synthetic approaches.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Screening and engineering of nitrilases or other suitable enzymes. |

| Novel Catalysis | High efficiency, atom economy, potential for direct synthesis. | Development of new transition metal catalysts for C-H cyanation. |

| Photobiocatalysis | Unique reaction pathways, use of light as a green energy source. | Combining photocatalysts with enzymes to achieve novel transformations. |

Advanced Mechanistic Investigations of Biological Activities

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will need to move beyond preliminary in vitro assays to more sophisticated in vivo and mechanistic studies.

In-depth Cellular and Molecular Studies: Investigating the effects of these compounds on specific signaling pathways, enzyme activities, and gene expression will be paramount. For example, studies on related hydroxybenzonitrile derivatives have explored their potential as inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammatory processes. nih.gov Similar investigations for this compound could reveal its therapeutic potential.

In vivo Efficacy and Pharmacokinetics: Animal models will be essential to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of these compounds. While in vitro studies on related compounds have shown promising results, in vivo activity can be influenced by factors such as metabolism and bioavailability. nih.gov

Target Identification and Validation: A key objective will be to identify the specific molecular targets of this compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational approaches.

Rational Design of Highly Selective and Potent Analogues Based on SAR

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a lead compound. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for potency and selectivity.

Future SAR studies should focus on:

Modification of the Hydroxyl and Methyl Groups: Investigating the impact of altering the position and nature of the hydroxyl and methyl groups on the benzene (B151609) ring.

Introduction of Diverse Substituents: Exploring the effects of adding various functional groups to the aromatic ring to enhance binding affinity and selectivity for specific biological targets.

Bioisosteric Replacement: Replacing the cyano group with other functional groups that have similar electronic and steric properties to modulate activity and pharmacokinetic properties.

The following table outlines key areas for SAR exploration.

| Structural Modification | Rationale | Desired Outcome |

| Hydroxyl Group | Modulate hydrogen bonding interactions with target proteins. | Enhanced binding affinity and selectivity. |

| Methyl Group | Alter steric and electronic properties. | Improved potency and pharmacokinetic profile. |

| Aromatic Ring | Introduce new interaction points with the target. | Increased activity and target specificity. |

| Cyano Group | Modify polarity and metabolic stability. | Optimized drug-like properties. |

Development of Structure-Based Drug Design Strategies

The integration of computational methods is revolutionizing the drug discovery process. patsnap.com Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity.

Molecular Docking: Computational docking studies can predict the binding mode and affinity of this compound and its analogues to the active site of target proteins. researchgate.netmdpi.comnih.govdergipark.org.tr This information can guide the design of new derivatives with improved interactions.

Homology Modeling: In cases where the experimental structure of the target protein is unavailable, homology modeling can be used to build a theoretical 3D model based on the structure of a related protein.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes.

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of novel bioactive compounds based on the this compound scaffold, high-throughput screening (HTS) and various "omics" technologies will be indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. This can be used to identify initial hits from diverse chemical libraries that share the core structure of this compound.

Omics Technologies: The application of genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with this compound and its analogues. nih.govnih.govmdpi.com This systems-level understanding can help to elucidate the mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

The integration of these advanced technologies will be critical in translating the therapeutic potential of this compound and its derivatives from the laboratory to the clinic.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-methylbenzonitrile, and what starting materials are typically employed?

- Methodological Answer: Synthesis often begins with substituted benzaldehydes or nitrile-containing intermediates. For example, 2-hydroxybenzonitrile derivatives can undergo regioselective alkylation or methylation. highlights the commercial availability of 2-hydroxybenzonitrile (8a) as a starting material for related compounds. Advanced protocols, such as those in , utilize nitrile intermediates with methoxy/methyl groups, characterized via NMR to confirm substitution patterns. Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., K₂CO₃ for deprotonation) are critical for regiochemical control .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For example, in , a methyl group adjacent to a hydroxyl in 2-Hydroxy-3-methoxybenzonitrile appears as a singlet at δ 3.92 ppm. For the methyl-substituted analog, upfield shifts (δ 1.5–2.5 ppm) are expected due to reduced electron-withdrawing effects.

- IR Spectroscopy: The nitrile group exhibits a sharp peak near 2240 cm⁻¹.

- Mass Spectrometry: High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 148.063 for C₈H₇NO) .

Q. How can researchers optimize the purification of this compound to achieve high purity?

- Methodological Answer:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.